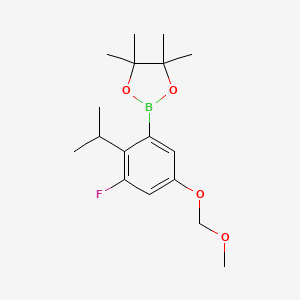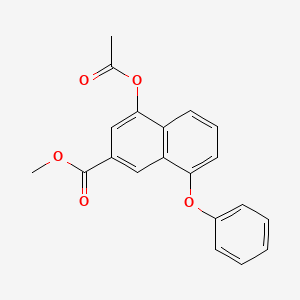
N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide is a complex organic compound that features a boronate ester group, a trifluoromethyl group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide typically involves multiple steps:
Formation of the Boronate Ester: This step involves the reaction of a pyridine derivative with a boronic acid or boronate ester under conditions such as Suzuki coupling.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution or other methods involving trifluoromethylating agents.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an acid chloride or ester with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the pyridine ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted pyridine compounds, and various amide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The boronate ester group can be used in catalytic cycles, particularly in Suzuki-Miyaura cross-coupling reactions.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound could serve as a lead compound or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Its unique chemical properties might make it useful as a probe in biological assays.
Industry
Electronics: Use in the development of organic electronic materials.
Wirkmechanismus
The mechanism by which N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group could participate in reversible covalent interactions, while the trifluoromethyl group might enhance binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)benzamide
- N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)nicotinamide
Uniqueness
The unique combination of a boronate ester group, a trifluoromethyl group, and a pyridine ring in N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide sets it apart from similar compounds. This combination can confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H21BF3N3O3 |
|---|---|
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21BF3N3O3/c1-11-14(20-28-17(2,3)18(4,5)29-20)9-13(10-25-11)26-16(27)12-6-7-24-15(8-12)19(21,22)23/h6-10H,1-5H3,(H,26,27) |
InChI-Schlüssel |
OXIGWOWZAZGDHX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)NC(=O)C3=CC(=NC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)



![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)





![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)

